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9,9-Dihexyl-9H-fluorene-2-carbonitrile
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Overview
Description
9,9-Dihexyl-9H-fluorene-2-carbonitrile is an organic compound with the molecular formula C25H33N. It is a derivative of fluorene, characterized by the presence of two hexyl groups at the 9th position and a cyano group at the 2nd position. This compound is known for its applications in organic electronics, particularly in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9,9-Dihexyl-9H-fluorene-2-carbonitrile typically involves the following steps:
Alkylation of Fluorene: Fluorene is first alkylated with hexyl bromide in the presence of a strong base such as potassium tert-butoxide to introduce the hexyl groups at the 9th position.
Nitrile Introduction: The resulting 9,9-dihexylfluorene is then subjected to a cyanation reaction using a suitable cyanating agent like copper(I) cyanide to introduce the cyano group at the 2nd position.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of fluorenone derivatives.
Reduction: Reduction of the cyano group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the formation of primary amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products:
Oxidation: Fluorenone derivatives.
Reduction: Primary amines.
Substitution: Brominated or nitrated fluorene derivatives.
Scientific Research Applications
9,9-Dihexyl-9H-fluorene-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: It is extensively used in the development of OLEDs, photovoltaic cells, and other optoelectronic devices due to its excellent electronic properties and stability
Mechanism of Action
The mechanism of action of 9,9-Dihexyl-9H-fluorene-2-carbonitrile in optoelectronic applications involves its ability to transport charge carriers efficiently. The hexyl groups enhance solubility and processability, while the cyano group contributes to the compound’s electron-withdrawing properties, improving its electron transport capabilities. These properties make it an excellent material for use in OLEDs and other electronic devices .
Comparison with Similar Compounds
9,9-Dihexyl-2,7-dibromofluorene: Used as an intermediate in the synthesis of polymers for OLEDs.
9,9-Dihexyl-9H-fluorene-2,7-diyl bis(3,6-di-tert-butylcarbazole): Known for its application in phosphorescent devices.
Uniqueness: 9,9-Dihexyl-9H-fluorene-2-carbonitrile stands out due to its unique combination of solubility, stability, and electronic properties. The presence of both hexyl and cyano groups provides a balance between processability and electronic performance, making it a versatile compound for various applications .
Biological Activity
9,9-Dihexyl-9H-fluorene-2-carbonitrile (F1CN) is a compound of interest due to its potential applications in organic electronics and photonics. This article explores its biological activity, focusing on its chemical properties, synthesis, and interactions with biological systems.
The molecular formula of this compound is C22H29N, with a molecular weight of 329.48 g/mol. The structure features a fluorene core substituted with two hexyl groups and a cyano group at the 2-position. Notably, the cyano group can influence the compound's electronic properties and interactions with biological molecules.
Synthesis
The synthesis of F1CN typically involves several steps, including the functionalization of fluorene derivatives. One common method is through nucleophilic substitution reactions or coupling reactions involving appropriate precursors such as 9-bromo-9H-fluorene derivatives and hexyl lithium reagents. The efficiency of these synthetic routes can vary based on reaction conditions and the choice of solvents.
Anticancer Properties
Recent studies have indicated that compounds similar to F1CN exhibit significant anticancer activity. For instance, derivatives of fluorene have shown promising results against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and MCF7 (breast cancer) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Compound | Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|---|
This compound | A549 | TBD | Apoptosis induction |
Similar Fluorene Derivative | HCT116 | TBD | Cell cycle arrest |
Similar Fluorene Derivative | MCF7 | TBD | Apoptosis induction |
Antimicrobial Activity
F1CN has also been evaluated for antimicrobial properties. Preliminary tests have shown that it exhibits activity against certain bacterial strains, potentially due to its ability to disrupt bacterial membranes or inhibit metabolic pathways.
Case Studies
- Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that fluorene derivatives could inhibit cell proliferation in human tumor cell lines by inducing apoptosis through mitochondrial pathways. The study highlighted the structural importance of substituents at the 2-position for enhancing biological activity .
- Antimicrobial Evaluation : Another investigation focused on the antimicrobial effects of various fluorene derivatives, including F1CN. Results indicated that these compounds could inhibit the growth of Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .
Properties
Molecular Formula |
C26H33N |
---|---|
Molecular Weight |
359.5 g/mol |
IUPAC Name |
9,9-dihexylfluorene-2-carbonitrile |
InChI |
InChI=1S/C26H33N/c1-3-5-7-11-17-26(18-12-8-6-4-2)24-14-10-9-13-22(24)23-16-15-21(20-27)19-25(23)26/h9-10,13-16,19H,3-8,11-12,17-18H2,1-2H3 |
InChI Key |
PSYAZVAOAXXQGV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C#N)CCCCCC |
Origin of Product |
United States |
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